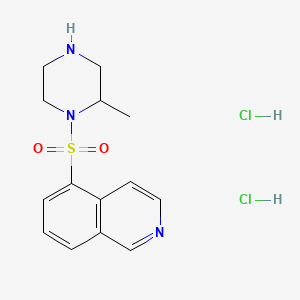
H-7 dihidrocloruro
Descripción general
Descripción
Es conocido por su capacidad para inhibir varias quinasas de proteínas, incluyendo la proteína quinasa A, la proteína quinasa G, la proteína quinasa C y la quinasa de la cadena ligera de miosina . Este compuesto ha mostrado actividad antiviral contra la influenza A y se ha utilizado en varias aplicaciones de investigación biológica y bioquímica .
Aplicaciones Científicas De Investigación
H-7 dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar la actividad y la inhibición de la quinasa de proteínas.
Biología: Se emplea en estudios de señalización celular para comprender el papel de las quinasas de proteínas en varios procesos celulares.
Medicina: Se investiga por sus posibles propiedades antivirales, particularmente contra la influenza A.
Industria: Se utiliza en el desarrollo de bibliotecas de inhibidores de quinasas para el descubrimiento y desarrollo de fármacos
Mecanismo De Acción
H-7 dihidrocloruro ejerce sus efectos inhibiendo la actividad de las quinasas de proteínas. Compite con el trifosfato de adenosina (ATP) para unirse al sitio activo de la quinasa, impidiendo así la fosforilación de las proteínas diana. Esta inhibición interrumpe varias vías de señalización involucradas en el crecimiento, la diferenciación y la apoptosis celular .
Compuestos similares:
H-8 dihidrocloruro: Otro inhibidor de la quinasa de proteínas con una estructura similar pero diferente especificidad para la inhibición de la quinasa.
Estaurosporina: Un potente inhibidor de la quinasa de proteínas con un rango más amplio de objetivos de quinasa.
Bisindolilmalemida I: Un inhibidor selectivo de la proteína quinasa C.
Unicidad de this compound: this compound es único debido a su inhibición de amplio espectro de múltiples quinasas de proteínas, lo que lo convierte en una herramienta valiosa en la investigación para estudiar varias vías de señalización. Su relativamente baja toxicidad y alta especificidad para ciertas quinasas también contribuyen a su uso generalizado en estudios científicos .
Análisis Bioquímico
Biochemical Properties
H-7 Dihydrochloride interacts with various enzymes and proteins, primarily through its inhibitory effects on protein kinases . It inhibits PKC, PKA, and PKG with Ki values of 6.0, 3.0, and 5.8 μM, respectively . These interactions play a crucial role in regulating biochemical reactions within the cell.
Cellular Effects
H-7 Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it shows antiviral activity against influenza A in vitro .
Molecular Mechanism
The molecular mechanism of action of H-7 Dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily by inhibiting protein kinases, which play a crucial role in cellular signal transduction .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de H-7 dihidrocloruro implica la reacción de 1-(5-isoquinolinesulfonil)-2-metilpiperazina con ácido clorhídrico para formar la sal dihidrocloruro. La reacción típicamente requiere un control cuidadoso de la temperatura y el pH para asegurar la pureza y el rendimiento del producto final .
Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas de purificación avanzadas como la recristalización y la cromatografía para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: H-7 dihidrocloruro principalmente experimenta reacciones de sustitución debido a la presencia del grupo sulfonilo. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: Típicamente implican nucleófilos como aminas o tioles.
Reacciones de oxidación: A menudo requieren agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reacciones de reducción: Comúnmente utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de sulfonamida, mientras que las reacciones de oxidación y reducción pueden llevar a diferentes estados de oxidación del compuesto .
Comparación Con Compuestos Similares
H-8 dihydrochloride: Another protein kinase inhibitor with a similar structure but different specificity for kinase inhibition.
Staurosporine: A potent protein kinase inhibitor with a broader range of kinase targets.
Bisindolylmaleimide I: A selective inhibitor of protein kinase C.
Uniqueness of H-7 Dihydrochloride: H-7 dihydrochloride is unique due to its broad-spectrum inhibition of multiple protein kinases, making it a valuable tool in research for studying various signaling pathways. Its relatively low toxicity and high specificity for certain kinases also contribute to its widespread use in scientific studies .
Propiedades
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14;;/h2-6,10-11,16H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARGPFMFRLLKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910929 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108930-17-2 | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108930172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VT8U9HB1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




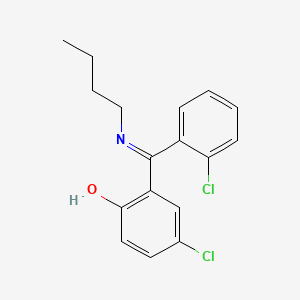
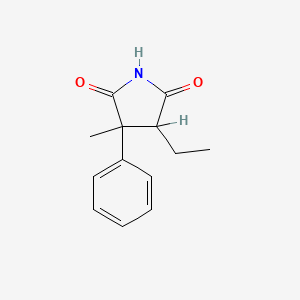

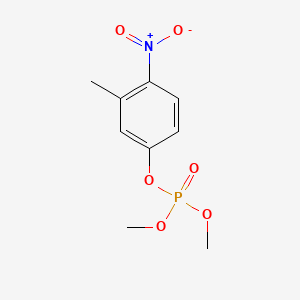

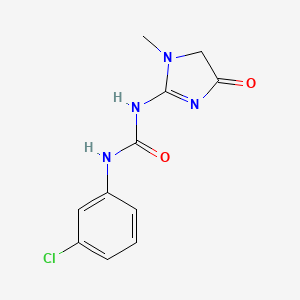
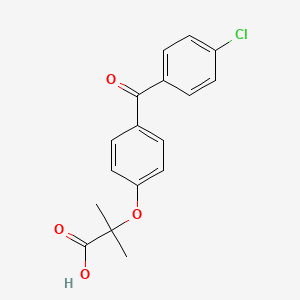
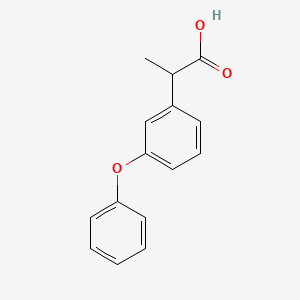
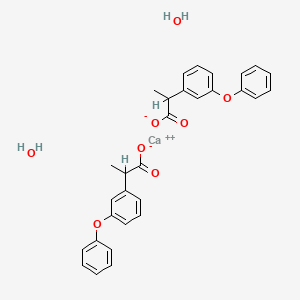

![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

